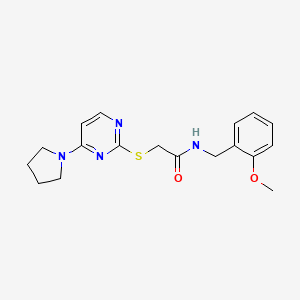![molecular formula C12H14O2 B2574608 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] CAS No. 2248375-79-1](/img/structure/B2574608.png)
8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane], also known as MDNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MDNO is a spiro-epoxide, which means it contains a spirocyclic ring and an epoxide functional group. The compound has been synthesized through various methods and has shown potential in various applications, including medicinal chemistry, material science, and environmental science.
Mécanisme D'action
The mechanism of action of 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] is complex and involves the interaction of the spirocyclic ring and epoxide functional group with various biological targets. The compound has been shown to inhibit the activity of COX-2 by binding to the active site of the enzyme. 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] has also been shown to interact with various proteins involved in oxidative stress and inflammation, including nuclear factor-kappa B (NF-κB) and heme oxygenase-1 (HO-1).
Biochemical and Physiological Effects
8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of COX-2 and reduce the production of inflammatory cytokines. 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] has also been shown to protect against oxidative stress and inflammation in various cell types, including neuronal cells and macrophages.
In vivo studies have shown that 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] can reduce inflammation and protect against oxidative stress in animal models of various diseases, including arthritis and neurodegenerative diseases. The compound has also been shown to reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] in lab experiments is its unique structure, which allows for the synthesis of various derivatives and analogs. The compound has also shown potential in various applications, including medicinal chemistry, material science, and environmental science.
One of the limitations of using 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] in lab experiments is its complex synthesis method, which requires careful attention to the reaction conditions and purity of the reagents. The compound is also relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane]. One area of interest is the development of 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] derivatives and analogs with improved properties for various applications, including medicinal chemistry and material science. Another area of interest is the investigation of the mechanism of action of 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] and its interactions with various biological targets. Further studies are also needed to determine the safety and toxicity of 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] in vivo, which will be important for its potential use in clinical applications.
Méthodes De Synthèse
8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] can be synthesized through various methods, including the reaction of 2,3-dihydro-1H-naphthalene with dimethyldioxirane or m-chloroperbenzoic acid. Another method involves the reaction of 2,3-dihydro-1H-naphthalene with m-chloroperoxybenzoic acid in the presence of a catalyst. The synthesis of 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] is a complex process that requires careful attention to the reaction conditions and purity of the reagents.
Applications De Recherche Scientifique
8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] has shown potential in various scientific research applications. In medicinal chemistry, 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] has been studied for its anti-inflammatory and anti-cancer properties. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer development. 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] has also been investigated for its potential as a neuroprotective agent, with studies showing that it can protect against oxidative stress and inflammation in the brain.
In material science, 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] has been used as a building block for the synthesis of functional materials. The compound has been incorporated into polymers and nanoparticles, which have shown potential in various applications, including drug delivery and biosensing.
In environmental science, 8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] has been studied for its potential as a bioremediation agent. The compound has been shown to degrade various pollutants, including polycyclic aromatic hydrocarbons (PAHs) and pesticides.
Propriétés
IUPAC Name |
8-methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-13-11-4-2-3-9-7-12(8-14-12)6-5-10(9)11/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHAEVIGBOLJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC3(C2)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2574525.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2574526.png)
![2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2574528.png)


![N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2574532.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2574537.png)


![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2574540.png)
![5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2574543.png)

![(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2574545.png)
![2-[[1-[2-(4-Chlorophenyl)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2574547.png)